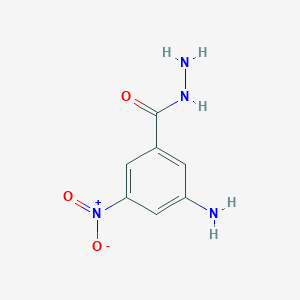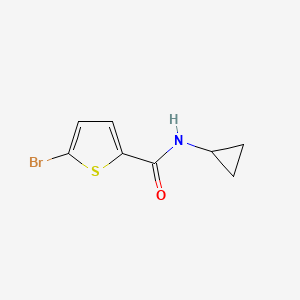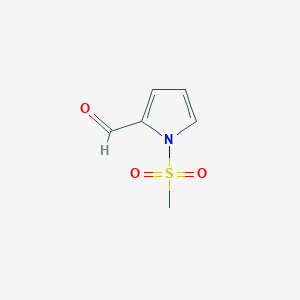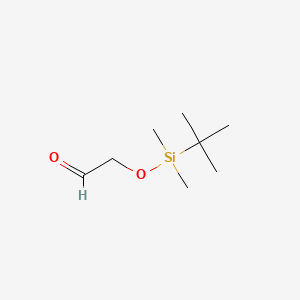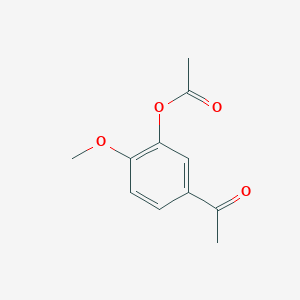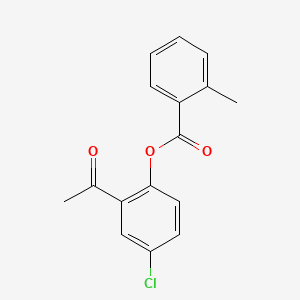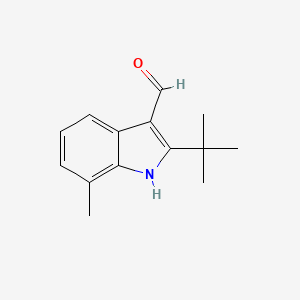
6-氯-7-甲基-1H-吲哚-2,3-二酮
描述
6-chloro-7-methyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-chloro-7-methyl-1H-indole-2,3-dione consists of a benzene ring fused with a pyrrole ring, which is substituted with a chlorine atom at the 6th position and a methyl group at the 7th position . The indole ring is further substituted with two carbonyl groups at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
6-chloro-7-methyl-1H-indole-2,3-dione has a molecular weight of 195.60 and a molecular formula of C9H6ClNO2 . Its exact mass is 195.008713 and it has a density of 1.4±0.1 g/cm3 .科学研究应用
Medicine: Antiviral and Anticancer Potential
6-chloro-7-methyl-1H-indole-2,3-dione, as part of the indole derivative family, has shown promise in medicinal applications due to its biological activities. Indole derivatives are known for their antiviral properties, with some compounds exhibiting inhibitory activity against influenza A and other viruses . Additionally, these derivatives have been explored for their anticancer potential, targeting various cell lines and showing antiproliferative effects .
Agriculture: Plant Growth Regulation
In agriculture, indole derivatives like 6-chloro-7-methyl-1H-indole-2,3-dione can be significant due to their structural similarity to plant hormones such as indole-3-acetic acid . This hormone is crucial for plant growth and development, suggesting that indole derivatives could be used to regulate plant growth and improve agricultural yields.
Material Science: Synthesis of Novel Materials
The indole nucleus is a versatile scaffold for the synthesis of various organic compounds, which are essential in material science for creating novel materials with specific properties . The chemical structure of 6-chloro-7-methyl-1H-indole-2,3-dione could be utilized in designing materials with desired features for industrial applications.
Environmental Science: Ecotoxicology Studies
Indole derivatives are also relevant in environmental science, particularly in ecotoxicology studies to understand the impact of chemicals on ecosystems . The behavior of such compounds, including 6-chloro-7-methyl-1H-indole-2,3-dione, in the environment and their potential toxicity to living organisms can be a significant area of research.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, compounds like 6-chloro-7-methyl-1H-indole-2,3-dione can be used as standards or reagents in chromatographic and spectroscopic methods . Their unique chemical properties allow for the development of analytical techniques for the detection and quantification of various substances.
Biochemistry: Enzyme Inhibition Studies
The indole ring system is a key structure in biochemistry, often involved in enzyme-substrate interactions . Research into the inhibitory effects of indole derivatives on specific enzymes could lead to the development of new drugs or biochemical tools.
Pharmacology: Drug Development
Indole derivatives have diverse pharmacological activities, making them valuable in drug development . The exploration of 6-chloro-7-methyl-1H-indole-2,3-dione in pharmacological studies could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Chemical Engineering: Process Optimization
In chemical engineering, the synthesis and application of compounds like 6-chloro-7-methyl-1H-indole-2,3-dione can be optimized for large-scale production . Research into process optimization and the development of more efficient synthesis routes is crucial for industrial applications.
安全和危害
6-chloro-7-methyl-1H-indole-2,3-dione is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
未来方向
While there is limited information on the future directions of 6-chloro-7-methyl-1H-indole-2,3-dione, the study and development of indole derivatives is a promising field. Indole derivatives are important in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of new indole derivatives and the exploration of their biological activities .
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they may have diverse molecular and cellular effects .
属性
IUPAC Name |
6-chloro-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWRUGVSPIELCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403847 | |
| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-methyl-1H-indole-2,3-dione | |
CAS RN |
6374-90-9 | |
| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

